molecular formula C14H14N4O2S B2925364 3-oxo-4-(pyridin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 2309774-98-7

3-oxo-4-(pyridin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No. B2925364
CAS RN: 2309774-98-7
M. Wt: 302.35
InChI Key: WHGXCIDJHRTFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-4-(pyridin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as TPP or thiophene-pyridine-piperazine.

Mechanism of Action

The mechanism of action of TPP is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its anti-tumor and anti-inflammatory properties. TPP has also been shown to have an effect on the central nervous system, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
TPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to have an effect on the central nervous system, which may explain its potential use in the treatment of neurological disorders. However, further research is needed to fully understand the biochemical and physiological effects of TPP.

Advantages and Limitations for Lab Experiments

TPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a viable option for research purposes. It also has a wide range of potential applications in various fields of research. However, one limitation of TPP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research related to TPP. One area of interest is its potential use in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating these disorders. Another area of interest is its potential as an anti-viral and anti-bacterial agent. Research in this area could lead to the development of new treatments for infectious diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of TPP, which could lead to new discoveries in the field of medicinal chemistry.

Synthesis Methods

The synthesis of TPP involves the reaction of 3-aminopyridine with 2-thiophenecarboxylic acid to form 3-(2-thiophenecarbonyl)pyridine. This intermediate is then reacted with piperazine and acetic anhydride to form the final product, 3-oxo-4-(pyridin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide. The synthesis of TPP has been optimized to increase yield and purity, making it a viable option for research purposes.

Scientific Research Applications

TPP has been studied for its potential applications in various fields of research. In the field of medicinal chemistry, TPP has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential as an anti-viral and anti-bacterial agent. In addition, TPP has been investigated for its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-oxo-4-pyridin-3-yl-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c19-13-10-17(14(20)16-12-4-2-8-21-12)6-7-18(13)11-3-1-5-15-9-11/h1-5,8-9H,6-7,10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGXCIDJHRTFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NC2=CC=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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